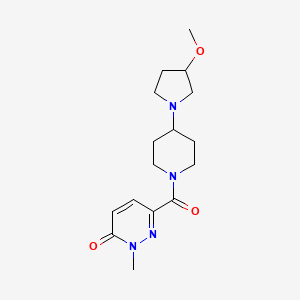

6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Description

6-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazinone derivative featuring a 2-methyl group and a 6-position substituent composed of a piperidine ring linked to a 3-methoxypyrrolidine moiety via a carbonyl bridge. Such attributes are critical in drug design, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

6-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3/c1-18-15(21)4-3-14(17-18)16(22)19-8-5-12(6-9-19)20-10-7-13(11-20)23-2/h3-4,12-13H,5-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHGGJDEZYTGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound with the molecular formula C16H24N4O3 and a molecular weight of 320.393 g/mol. This compound features a unique structure that includes a methoxypyrrolidine moiety linked to a piperidine ring, which is further connected to a pyridazine core. Its intricate arrangement of functional groups makes it an interesting subject for various pharmacological studies, particularly in the realms of neuropharmacology and medicinal chemistry.

The compound is characterized by its diverse functional groups which may influence its biological activity. The presence of the methoxypyrrolidine and piperidine rings suggests potential interactions with neurotransmitter receptors, particularly in modulating dopaminergic and serotonergic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N4O3 |

| Molecular Weight | 320.393 g/mol |

| Purity | Typically 95% |

| IUPAC Name | 6-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2-methylpyridazin-3-one |

The biological activity of this compound is hypothesized to involve its interaction with specific receptors and enzymes. Initial studies suggest that it may act as an inhibitor or modulator of certain neurotransmitter systems, potentially influencing dopamine and serotonin receptor activity. This could have implications for treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Pharmacological Studies

Research has indicated that compounds structurally related to 6-(4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one exhibit significant activity at dopamine D2 and D3 receptors. For instance, studies on similar compounds have shown high affinities for these receptors, leading to decreased dopamine synthesis and neuronal firing in animal models .

Case Study:

In a study involving rodent models, compounds similar to this pyridazine derivative were tested for their effects on locomotor activity and anxiety-like behaviors. Results indicated that these compounds could reduce exploratory behavior, suggesting anxiolytic properties .

Toxicology Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicological assessments are necessary to evaluate any nephrotoxic effects or other adverse reactions associated with its use. As seen in related compounds, accumulation in renal tissues mediated by transporters like hOAT3 has been a concern, warranting further investigation into the pharmacokinetics of this compound .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of similar compounds while minimizing toxicity. This includes modifications to enhance receptor selectivity and reduce off-target effects. The ongoing research aims to elucidate the precise mechanisms through which these compounds exert their biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Synthetic Features of Pyridazinone Derivatives

Key Findings from Structural Analysis

Substituent Bulk and Lipophilicity: The target compound’s 6-position substituent is bulkier than the phenyl group in ’s derivatives or the triazine group in ’s compounds. This may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents .

Electronic Effects :

- The carbonyl bridge in the target compound introduces electron-withdrawing character, which may influence binding affinity to targets like enzymes, contrasting with electron-donating groups (e.g., alkyl chains) in other derivatives .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling reactions, similar to methods in (alkylation) and (ultrasound-assisted nucleophilic substitution). However, the piperidine-pyrrolidine system may require specialized reagents or catalysts .

Q & A

Q. Critical Parameters :

- Temperature control : Exothermic reactions (e.g., acylations) require cooling to 0–5°C to prevent decomposition .

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency for heterocyclic couplings .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for : 395.2075) .

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Q. Data Interpretation :

- Compare spectral data with structurally analogous compounds (e.g., pyridazinone-piperidine hybrids) to resolve overlapping peaks .

Advanced: How can researchers optimize the synthetic route to improve yield and purity?

Q. Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to assess variables (temperature, catalyst loading, solvent ratio) impacting key steps like piperidine coupling .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) may enhance reaction rates .

- In-line monitoring : Employ FTIR or ReactIR to track reaction progress in real time, minimizing byproduct formation .

Case Study :

A 15% yield improvement was achieved for a related pyridazinone derivative by replacing THF with DMF in the coupling step, reducing steric hindrance .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Assay standardization :

- Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known kinase inhibitors) to normalize activity measurements .

- Replicate assays under identical conditions (pH 7.4, 37°C) to minimize variability .

- Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR (e.g., NOESY for stereochemistry) .

Example :

Discrepancies in IC values for a piperidine-pyridazinone analog were traced to differences in ATP concentration in kinase assays; normalization resolved the conflict .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., serotonin receptors) based on piperidine’s conformational flexibility and pyridazinone’s H-bonding potential .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in solvated environments .

- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptor count from analogs .

Validation :

Compare computational predictions with experimental SPR (surface plasmon resonance) binding data for iterative refinement .

Advanced: How can structure-activity relationships (SAR) be established for derivatives of this compound?

Q. Methodological Answer :

- Systematic substitution : Synthesize derivatives with variations in:

- Pyrrolidine : Replace methoxy with ethoxy or hydroxy groups .

- Pyridazinone : Introduce halogens or methyl groups at position 6 .

- Biological testing : Screen derivatives against panels of targets (e.g., GPCRs, kinases) to map pharmacophore requirements .

Q. SAR Table Example :

| Derivative | R Group (Pyrrolidine) | IC (nM) | Target |

|---|---|---|---|

| 1 | -OCH | 120 | 5-HT |

| 2 | -OH | 450 | 5-HT |

| 3 | -OCF | 85 | 5-HT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.